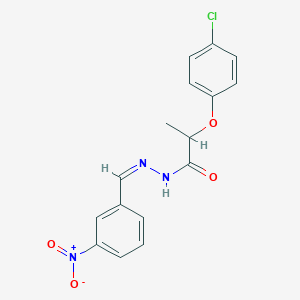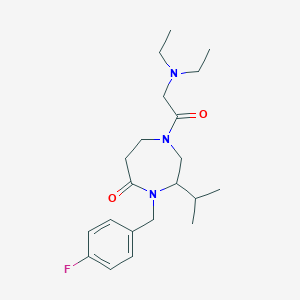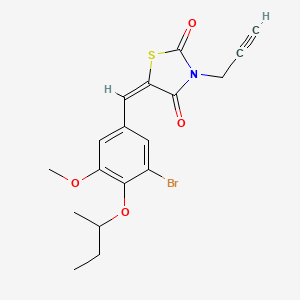![molecular formula C15H19N3O3 B5398045 N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5398045.png)
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide, also known as L-NAME, is a potent inhibitor of nitric oxide synthase (NOS) and is widely used in scientific research for its ability to block NO production. This compound has been extensively studied in various fields of research, including cardiovascular, neurological, and immunological diseases.
Mecanismo De Acción
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide inhibits the activity of all three isoforms of NOS, which are responsible for the production of NO in the body. By inhibiting NOS, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide reduces the production of NO, which is a potent vasodilator and has various other physiological functions. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide acts by binding to the heme group of NOS and preventing the conversion of L-arginine to NO.
Biochemical and physiological effects:
The inhibition of NO production by N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has various biochemical and physiological effects. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide causes vasoconstriction and increases blood pressure, which can be used to study the role of NO in cardiovascular diseases. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide also reduces cerebral blood flow and can be used to study the role of NO in neurological diseases. In addition, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been shown to modulate the immune response and can be used to study the immunomodulatory effects of NO.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide in laboratory experiments has several advantages. It is a potent and specific inhibitor of NOS and can be used to study the role of NO in various physiological and pathological processes. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide is also relatively easy to use and has a long half-life, which allows for prolonged inhibition of NOS. However, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has some limitations. It can cause vasoconstriction and increase blood pressure, which can affect the interpretation of experimental results. In addition, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide in scientific research. One area of research is the role of NO in cancer. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been shown to modulate the immune response and may have potential as an immunotherapeutic agent in cancer. Another area of research is the role of NO in neurodegenerative diseases. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been used to study the role of NO in Alzheimer's disease and may have potential as a therapeutic agent in this disease. Finally, the use of N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide in combination with other drugs may have potential in the treatment of various diseases.
Métodos De Síntesis
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide can be synthesized by the reaction between 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide.
Aplicaciones Científicas De Investigación
N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been widely used in scientific research to investigate the role of nitric oxide (NO) in various physiological and pathological processes. It is commonly used to inhibit NO production in animal models and in vitro experiments. N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been used to study the role of NO in cardiovascular diseases such as hypertension, atherosclerosis, and heart failure. It has also been used to investigate the role of NO in neurological diseases such as stroke and Alzheimer's disease. In addition, N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide has been used to study the immunomodulatory effects of NO in various diseases such as sepsis and cancer.
Propiedades
IUPAC Name |
N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)14(19)16-9-12-17-13(18-21-12)10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYUZXGSRDLVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)


![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5397990.png)

![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5398020.png)
![[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]amine hydrochloride](/img/structure/B5398033.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398049.png)
![[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5398052.png)

![1-(2-methyl-4-pyridinyl)-4-[4-(1H-pyrazol-1-yl)benzyl]-1,4-diazepane](/img/structure/B5398071.png)